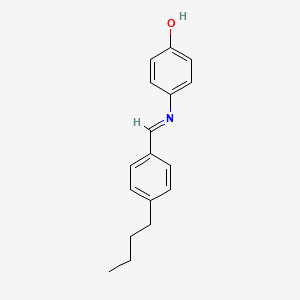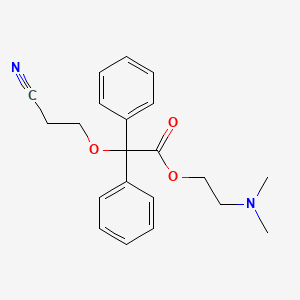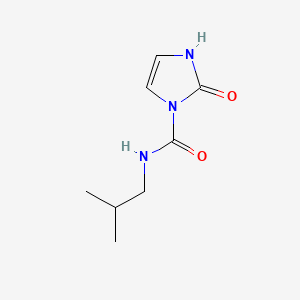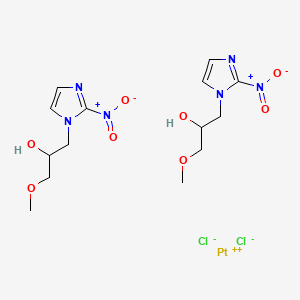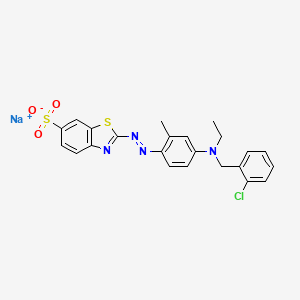
2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and as a colorant in different materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Azo Coupling Reaction: The azo group is introduced by coupling a diazonium salt with an aromatic amine. In this case, the diazonium salt is derived from o-toluidine, and the aromatic amine is o-chlorobenzylamine.
Sulfonation: The benzothiazole ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or filtration.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines. This reaction is commonly carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, making it more accessible for biological interactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with proteins, nucleic acids, and other cellular components.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Direct Blue 1: Used in textile dyeing.
Uniqueness
2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the benzothiazole ring and the sulfonic acid group makes it particularly useful in applications requiring high solubility and stability.
属性
CAS 编号 |
70693-60-6 |
|---|---|
分子式 |
C23H20ClN4NaO3S2 |
分子量 |
523.0 g/mol |
IUPAC 名称 |
sodium;2-[[4-[(2-chlorophenyl)methyl-ethylamino]-2-methylphenyl]diazenyl]-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C23H21ClN4O3S2.Na/c1-3-28(14-16-6-4-5-7-19(16)24)17-8-10-20(15(2)12-17)26-27-23-25-21-11-9-18(33(29,30)31)13-22(21)32-23;/h4-13H,3,14H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI 键 |
ANGVLEAZYHROFT-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC1=CC=CC=C1Cl)C2=CC(=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


palladium(II)]](/img/structure/B13776679.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
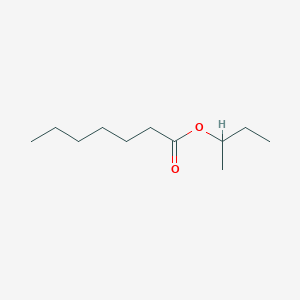
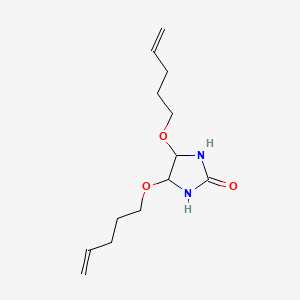
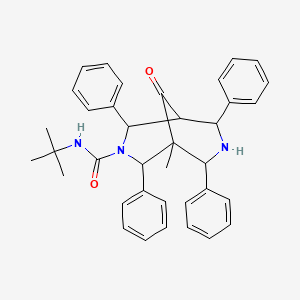
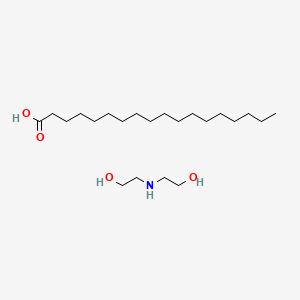
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
